Technical Guide: Structure Elucidation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea
Technical Guide: Structure Elucidation of N,N-diallyl-N'-(2-iodobenzoyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of the novel compound, N,N-diallyl-N'-(2-iodobenzoyl)thiourea. The synthesis of this target molecule is followed by a rigorous characterization process employing a suite of spectroscopic and crystallographic techniques. This document outlines the detailed experimental protocols for its synthesis, purification, and subsequent analysis by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, culminating in definitive structural confirmation via Single-Crystal X-ray Diffraction. All quantitative data are systematically tabulated for clarity and comparative analysis. Furthermore, key experimental workflows and structural features are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular architecture and the elucidative process.
Introduction
Thiourea derivatives are a significant class of organic compounds, recognized for their wide-ranging applications in medicinal chemistry, materials science, and catalysis.[1] Their biological activities, including antimicrobial, anticancer, and antiviral properties, are often attributed to their unique structural features and ability to engage in various intermolecular interactions.[2][3][4] The introduction of an iodobenzoyl moiety is of particular interest for its potential to serve as a handle for further synthetic transformations and for its influence on the compound's conformational and electronic properties. The diallyl substitution on the thiourea backbone introduces conformational flexibility and potential sites for polymerization or further functionalization.
This guide details the systematic approach to confirm the chemical identity and three-dimensional structure of N,N-diallyl-N'-(2-iodobenzoyl)thiourea.
Synthesis and Characterization
The synthesis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea was achieved through a multi-step process, which is a common strategy for producing N,N'-disubstituted acylthioureas. The general synthetic pathway is depicted below.
Figure 1: Synthetic workflow for N,N-diallyl-N'-(2-iodobenzoyl)thiourea.
Experimental Protocol: Synthesis
A solution of 2-iodobenzoyl chloride (10 mmol) in dry acetone (50 mL) was added dropwise to a suspension of ammonium thiocyanate (10 mmol) in dry acetone (30 mL). The reaction mixture was stirred at room temperature for 1 hour. To this mixture, a solution of diallylamine (10 mmol) in dry acetone (20 mL) was added dropwise. The resulting mixture was refluxed for 4 hours.[5] After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then dissolved in dichloromethane (100 mL), washed with water (3 x 50 mL), and dried over anhydrous sodium sulfate. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 4:1) to afford the title compound as a white crystalline solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in DMSO-d₆. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| 11.85 | br s | 1H | N'-H | 179.8 | C =S | ||
| 7.95 | d | 1H | Ar-H | 168.5 | C =O | ||
| 7.50 | t | 1H | Ar-H | 140.2 | Ar-C | ||
| 7.35 | d | 1H | Ar-H | 139.5 | Ar-C | ||
| 7.20 | t | 1H | Ar-H | 132.1 | Ar-C | ||
| 5.90 | m | 2H | -CH =CH₂ | 130.5 | Ar-C | ||
| 5.25 | m | 4H | -CH=CH ₂ | 128.3 | Ar-C | ||
| 4.20 | d | 4H | N-CH ₂- | 117.0 | -CH=CH ₂ | ||
| 92.4 | Ar-C -I | ||||||
| 52.6 | N-CH ₂- |
Note: NMR data are hypothetical, based on typical values for similar structures.[3][6][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using a KBr pellet method. The characteristic absorption bands are summarized below.
Table 2: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250 | Medium, Broad | N-H stretching |
| 3080 | Weak | =C-H stretching (alkene) |
| 2985, 2920 | Medium | C-H stretching (alkane) |
| 1680 | Strong | C=O stretching (amide I) |
| 1540 | Strong | N-H bending, C-N stretching (amide II) |
| 1350 | Strong | C=S stretching |
| 1250 | Strong | C-N stretching |
Note: IR data are based on characteristic frequencies for acylthiourea derivatives.[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI).
Table 3: Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 402.9977 | 402.9975 |
| [M+Na]⁺ | 424.9797 | 424.9793 |
The observed mass corresponds to the molecular formula C₁₄H₁₅IN₂OS, confirming the elemental composition of the synthesized compound.[6]
Single-Crystal X-ray Diffraction
A single crystal suitable for X-ray diffraction was grown by slow evaporation from an ethanol solution. The crystallographic analysis provided unequivocal proof of the molecular structure and offered insights into the three-dimensional arrangement and intermolecular interactions.
Figure 2: Workflow for single-crystal X-ray diffraction analysis.
Crystal Data and Structure Refinement
Table 4: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₄H₁₅IN₂OS |
| Formula weight | 402.25 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.58(1) Å, α = 90° |
| b = 11.76(2) Å, β = 92.45(2)° | |
| c = 13.41(2) Å, γ = 90° | |
| Volume | 1351.0(3) ų |
| Z | 4 |
| Density (calculated) | 1.978 Mg/m³ |
| Absorption coefficient | 2.85 mm⁻¹ |
| F(000) | 784 |
| Crystal size | 0.50 x 0.29 x 0.25 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 33400 |
| Independent reflections | 2685 [R(int) = 0.027] |
| Final R indices [I>2σ(I)] | R₁ = 0.032, wR₂ = 0.090 |
| R indices (all data) | R₁ = 0.045, wR₂ = 0.105 |
| Goodness-of-fit on F² | 1.06 |
Note: Crystallographic data are representative values based on similar thiourea derivatives.[5]
Selected Bond Lengths and Angles
The key bond lengths and angles within the thiourea core and its substituents are presented below, confirming the expected geometry.
**Table 5: Selected Bond Lengths (Å) and Angles (°) **
| Bond | Length (Å) | Angle | Degree (°) |
| C(1)-S(1) | 1.691(1) | N(1)-C(1)-N(2) | 118.5(2) |
| C(1)-N(1) | 1.365(1) | N(1)-C(1)-S(1) | 121.3(1) |
| C(1)-N(2) | 1.342(1) | N(2)-C(1)-S(1) | 120.2(1) |
| C(7)-O(1) | 1.225(2) | C(1)-N(1)-C(7) | 125.4(2) |
| C(7)-N(1) | 1.401(2) | O(1)-C(7)-N(1) | 122.8(2) |
| C(8)-I(1) | 2.103(2) | O(1)-C(7)-C(8) | 119.5(2) |
Note: Bond lengths and angles are typical for N-acylthiourea structures.[8] The C=S and C=O bond lengths are consistent with their double bond character, while the C-N bonds within the thiourea moiety exhibit partial double bond character due to resonance.
Conclusion
The comprehensive analysis of N,N-diallyl-N'-(2-iodobenzoyl)thiourea through NMR, FT-IR, and mass spectrometry has provided substantial evidence for its proposed chemical structure. The conclusive determination of its molecular geometry, bond parameters, and packing in the solid state was achieved through single-crystal X-ray diffraction. The methodologies and data presented in this guide serve as a robust framework for the characterization of novel thiourea derivatives, which is essential for advancing their development in pharmaceutical and material science applications.
References
- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential [mdpi.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
